molecular formula C15H19ClN4O2 B042160 Desfluoro Flupirtine Hydrochloride CAS No. 21630-56-8

Desfluoro Flupirtine Hydrochloride

Cat. No.: B042160
CAS No.: 21630-56-8
M. Wt: 322.79 g/mol
InChI Key: RLHPVMNCBBZWRP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Desfluoro Flupirtine Hydrochloride primarily targets the Alpha-2A adrenergic receptor . This receptor plays a crucial role in the functioning of the sympathetic nervous system, which is part of the body’s response to stress and danger .

Mode of Action

This compound acts by upregulating Bcl-2 , increasing glutathione levels , activating an inwardly rectifying potassium channel , and delaying loss of intermitochondrial membrane calcium retention capacity . It is primarily mediated through alpha-2 adrenergic mechanisms .

Biochemical Pathways

The compound affects several biochemical pathways. It is known to activate the potassium KV7 (KCNQ) channel , which opens a series of further therapeutic possibilities . It also upregulates Bcl-2 and increases glutathione levels , which are crucial for cellular health and function .

Pharmacokinetics

This compound has a bioavailability of 90% (oral) and 70% (rectal) . It is metabolized in the liver to 2-amino-3-acetylamino-6-(para-fluorobenzylamino) pyridine, which has 20-30% the analgesic potential of its parent compound . About 72% of this compound and its metabolites appear in urine and 18% appear in feces . The half-life of the compound varies depending on the individual’s age and renal impairment .

Result of Action

The action of this compound results in the suppression of over-excitability of neuronal and non-neuronal cells . This makes it effective as a centrally acting analgesic in patients with a range of acute and persistent pain conditions . It also exhibits pharmacological properties consistent with use as an anticonvulsant, a neuroprotectant, skeletal and smooth muscle relaxant, in treatment of auditory and visual disorders, and treatment of memory and cognitive impairment .

Preparation Methods

The synthesis of Desfluoro Flupirtine Hydrochloride involves several steps. One common method starts with the reaction of 2,6-dichloro-3-nitro-pyridine with p-fluorobenzylamine to form an intermediate compound. This intermediate is then subjected to further reactions, including reduction and substitution, to yield this compound . Industrial production methods typically involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

Desfluoro Flupirtine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction often involves nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Desfluoro Flupirtine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: Researchers use it to study its effects on various biological systems, including its potential neuroprotective properties.

    Medicine: Although not used clinically, it serves as a model compound for studying the pharmacological properties of flupirtine derivatives.

    Industry: It is employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

Desfluoro Flupirtine Hydrochloride can be compared to other similar compounds, such as:

This compound is unique due to its specific chemical structure, which lacks the fluorine atom present in flupirtine.

Properties

IUPAC Name

ethyl N-[2-amino-6-(benzylamino)pyridin-3-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2.ClH/c1-2-21-15(20)18-12-8-9-13(19-14(12)16)17-10-11-6-4-3-5-7-11;/h3-9H,2,10H2,1H3,(H,18,20)(H3,16,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHPVMNCBBZWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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